molecular formula C24H14N2O8 B8599026 5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

Cat. No.: B8599026
M. Wt: 458.4 g/mol
InChI Key: JNTCGGDXPYIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C24H14N2O8 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H14N2O8

Molecular Weight

458.4 g/mol

IUPAC Name

[5-(4-nitrobenzoyl)oxynaphthalen-1-yl] 4-nitrobenzoate

InChI

InChI=1S/C24H14N2O8/c27-23(15-7-11-17(12-8-15)25(29)30)33-21-5-1-3-19-20(21)4-2-6-22(19)34-24(28)16-9-13-18(14-10-16)26(31)32/h1-14H

InChI Key

JNTCGGDXPYIDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.0 g of 1,5-dihydroxynaphtalene (50.0 mM) were dissolved in 150 ml of pyridine and the solution was cooled to 0° C. At this temperature were added portionwise 27.8 g of 4-nitrobenzoylchloride (150.0 mM), whereupon the temperature rose to Ca. 30° C. Then, 0.6 g of DMAP (5.0 mM) were added and the mixture was stirred overnight at 140° C. bath-temperature. The next day, the reaction mixture was allowed to cool to room temperature and 500 ml of water were added and the resulting mixture was stirred for 1 h at 140° C. bath-temperature. It was then cooled to room temperature and filtered. The cake was washed with water and dried to give 22.2 9 (48.4 mM, 97%) of 5-[(4-nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate as beige crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four
Name
Yield
97%

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